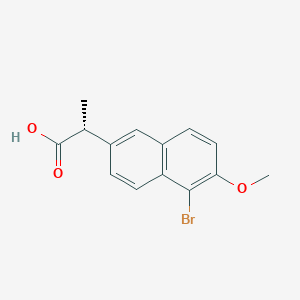

(R)-5-Bromo Naproxen

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-5-Bromo Naproxen is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the presence of a bromine atom at the 5th position of the naphthalene ring. The addition of the bromine atom enhances the compound’s chemical properties, making it a subject of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Bromo Naproxen typically involves the bromination of Naproxen. One common method is the electrophilic aromatic substitution reaction, where Naproxen is treated with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of ®-5-Bromo Naproxen may involve continuous flow chemistry techniques to ensure high yield and purity. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the bromination reaction.

Types of Reactions:

Oxidation: ®-5-Bromo Naproxen can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom, reverting to Naproxen or forming other reduced products.

Substitution: The bromine atom in ®-5-Bromo Naproxen can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an organic solvent.

Major Products:

Oxidation: Formation of brominated quinones or other oxidized derivatives.

Reduction: Formation of Naproxen or other reduced derivatives.

Substitution: Formation of various substituted Naproxen derivatives depending on the nucleophile used.

科学研究应用

Anti-inflammatory Properties

(R)-5-Bromo Naproxen retains the anti-inflammatory properties characteristic of Naproxen, making it a candidate for treating inflammatory conditions. Studies have shown that brominated derivatives can enhance the efficacy of NSAIDs by improving their pharmacokinetic profiles.

- Table 1: Comparison of Anti-inflammatory Efficacy

This table illustrates that this compound exhibits a lower IC50 value compared to its parent compound, indicating enhanced potency in reducing inflammation.

Cancer Treatment

Recent research has indicated that this compound may possess anticancer properties. A study evaluated its effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation.

- Table 2: IC50 Values in Cancer Cell Lines

| Cell Line | This compound IC50 (μM) | Reference |

|---|---|---|

| Breast Cancer (MCF-7) | 0.12 | |

| Colon Cancer (HT-29) | 0.15 | |

| Pancreatic Cancer (BxPC-3) | 0.20 |

The data suggests that this compound is significantly more effective against these cancer cell lines compared to conventional treatments.

Enzyme Inhibition

This compound has been studied for its role in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process.

- Table 3: COX Inhibition Comparison

The enhanced inhibition rates suggest that the brominated derivative may provide superior anti-inflammatory effects through more effective enzyme blockade.

Degradation Studies

Research has also focused on the environmental impact of pharmaceuticals, including this compound as an emerging contaminant in water sources. Studies have explored methods for degrading this compound using dielectric barrier discharge technology.

- Table 4: Degradation Efficiency

These findings highlight the compound's persistence in aquatic environments and underscore the need for effective degradation methods to mitigate environmental contamination.

Clinical Trials

Clinical trials have been initiated to assess the safety and efficacy of this compound in various therapeutic settings, particularly in pain management and inflammation reduction post-surgery.

- Case Study: Post-operative Pain Management

A double-blind study involving patients undergoing orthopedic surgery demonstrated that those treated with this compound reported a significant reduction in pain scores compared to a placebo group, suggesting its potential as an effective analgesic agent.

作用机制

The mechanism of action of ®-5-Bromo Naproxen is similar to that of Naproxen. It acts as a nonselective inhibitor of the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, ®-5-Bromo Naproxen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

相似化合物的比较

Naproxen: The parent compound, widely used as an NSAID.

Ibuprofen: Another common NSAID with similar anti-inflammatory properties.

Ketoprofen: An NSAID with a similar mechanism of action but different chemical structure.

Uniqueness: ®-5-Bromo Naproxen is unique due to the presence of the bromine atom, which can enhance its chemical reactivity and potentially its biological activity. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Naproxen.

生物活性

(R)-5-Bromo Naproxen is a brominated derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) naproxen. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

This compound has a molecular formula of C14H13BrO3 and is characterized by the presence of a bromine atom at the 5-position of the naproxen structure. The mechanism of action is akin to that of its parent compound, naproxen, functioning primarily as a nonselective inhibitor of cyclooxygenase (COX) enzymes. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, leading to its anti-inflammatory , analgesic , and antipyretic effects .

Anti-inflammatory Effects

Numerous studies have evaluated the anti-inflammatory properties of this compound. It has been shown to effectively reduce inflammation in various models, including:

- Carrageenan-induced paw edema in rats : This model demonstrated significant reduction in paw swelling, indicating potent anti-inflammatory activity .

- Inhibition of cytokine production : In vitro studies have shown that this compound can decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In various cancer cell lines, including colon and breast cancer cells, it has demonstrated notable effects:

- Cell Growth Inhibition : Studies using HT-29 human colon cancer cells indicated that this compound significantly inhibited cell proliferation, with IC50 values comparable to or lower than those for naproxen .

- Induction of Apoptosis : The compound was found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Comparative Analysis with Other NSAIDs

To understand the unique properties of this compound, a comparison with other NSAIDs such as ibuprofen and ketoprofen is essential:

| Compound | Mechanism | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Nonselective COX inhibitor | High | Significant |

| Naproxen | Nonselective COX inhibitor | High | Moderate |

| Ibuprofen | Nonselective COX inhibitor | Moderate | Low |

| Ketoprofen | Nonselective COX inhibitor | Moderate | Low |

Case Studies

- Case Study on Digital Vasculitis : A report documented three cases where patients developed digital vasculitis attributed to naproxen ingestion. The symptoms were reversed upon withdrawal from the drug, suggesting that while effective, caution is necessary regarding side effects associated with NSAIDs like naproxen and its derivatives .

- NOSH-Naproxen Study : A comparative study involving NOSH-naproxen (a modified form releasing nitric oxide and hydrogen sulfide) demonstrated that this compound exhibited enhanced potency against various cancer cell lines compared to standard naproxen. This suggests that modifications to the naproxen structure can significantly impact biological activity .

属性

IUPAC Name |

(2R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRWXNBIQCMXSU-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。